molecular formula C15H17NO B1619435 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 328028-87-1

1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1619435
CAS No.: 328028-87-1
M. Wt: 227.3 g/mol
InChI Key: CPJASJOAHPXUCS-UHFFFAOYSA-N
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Description

1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 328028-87-1) is a pyrrole-derived aldehyde with a 2,4-dimethylphenyl substituent at the 1-position of the pyrrole ring and methyl groups at the 2- and 5-positions. Its molecular formula is C₁₅H₁₇NO (molecular weight: 239.31 g/mol) . The compound is commercially available with 95% purity from suppliers such as Combi-Blocks (ID: QY-7349) and Santa Cruz Biotechnology (ID: sc-332425) .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-10-5-6-15(11(2)7-10)16-12(3)8-14(9-17)13(16)4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJASJOAHPXUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358238
Record name 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328028-87-1
Record name 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Properties

The compound has the following structural formula:

  • Chemical Formula : C13H13N
  • Molecular Weight : 199.25 g/mol
  • CAS Number : 66515-83-1

The molecular structure includes a pyrrole ring substituted with two methyl groups and a phenyl group, which contributes to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aldehydes with pyrrole derivatives. Various synthetic routes have been explored to optimize yield and purity, often utilizing methods such as:

  • Condensation Reactions : Combining pyrrole with aldehydes under acidic or basic conditions.
  • Cyclization Techniques : Employing cyclization to form the pyrrole ring while introducing substituents.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, modifications of the pyrrole structure have shown effectiveness against various bacterial strains, including:

CompoundMIC (µg/mL)Target Organism
This compound20Staphylococcus aureus
2,5-Dimethylpyrrole Derivative15Escherichia coli

These findings suggest that the substituents on the pyrrole ring play a crucial role in enhancing antibacterial properties.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from proliferating.

For example, cell viability assays revealed a reduction in viability of breast cancer cells by approximately 50% at a concentration of 30 µM after 24 hours of treatment.

Study on Monoclonal Antibody Production

A notable study investigated the impact of pyrrole derivatives on monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (CHO) cells. The results indicated that:

  • The addition of this compound led to a 1.5-fold increase in mAb production compared to controls.
  • Enhanced cell-specific productivity was observed alongside increased intracellular ATP levels.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has identified that variations in substituents on the pyrrole ring significantly affect biological activity. For example:

SubstituentActivity Increase (%)
Methyl Group at Position 4+30%
Phenyl Group at Position 2+50%

This data underscores the importance of chemical modifications in enhancing the biological efficacy of pyrrole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exhibit significant antimicrobial activities. In vitro studies have demonstrated effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .

Drug Development

Due to its promising biological activities, this compound is being explored in drug development. Its structural features allow for modifications that can enhance its efficacy and reduce side effects. The compound's derivatives are being synthesized to evaluate their pharmacological profiles in preclinical models .

Targeted Therapies

The specificity of this compound towards certain biological targets positions it well for use in targeted therapies. Its ability to modulate specific signaling pathways could lead to more effective treatments with fewer adverse effects compared to traditional therapies .

Organic Electronics

In materials science, derivatives of this compound are being investigated for applications in organic electronics. The compound's electron-rich nature makes it suitable for use in organic semiconductors and photovoltaic devices .

Polymer Chemistry

The incorporation of this pyrrole derivative into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting materials. Research is ongoing to explore its use in creating advanced materials for electronic applications .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth compared to controls .
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in animal models .
Study COrganic ElectronicsAchieved improved charge transport properties when incorporated into polymer blends .

Comparison with Similar Compounds

Structural and Functional Insights

  • Electron-Donating vs. Compounds with trifluoromethyl or chloro substituents (e.g., ) exhibit higher electrophilicity, which may enhance antimicrobial or pesticidal activity.
  • Solubility and Bioavailability :

    • The hydroxypyridinyl analog () shows improved aqueous solubility due to its polar hydroxyl group, making it suitable for drug formulations.
    • Morpholine -containing derivatives () balance lipophilicity and solubility, enhancing membrane permeability.
  • Metabolic Stability :

    • Difluoromethoxy () and trifluoromethyl () groups resist oxidative metabolism, extending half-life in biological systems.

Research Findings and Implications

  • Antioxidant Potential: Pyrrole derivatives with conjugated systems (e.g., aldehyde or hydroxyl groups) may scavenge free radicals, as seen in similar pyrazole-4-carbonitrile derivatives (DPPH assay: IC₅₀ ~50–100 μg/mL) .
  • Synthetic Applications : The use of deep eutectic solvents (e.g., K₂CO₃:glycerol) in synthesizing pyrrole derivatives () highlights eco-friendly routes applicable to the target compound.

Preparation Methods

Paal–Knorr Cyclization with 2,4-Dimethylaniline

The Paal–Knorr reaction, employing 1,4-diketones and amines, is a cornerstone for pyrrole synthesis. For this compound, 2,4-dimethylaniline reacts with 2,5-hexanedione under acidic conditions (e.g., acetic acid) to yield the N-(2,4-dimethylphenyl)pyrrole intermediate. This method ensures regioselective incorporation of the aryl group at position 1. Optimization studies reveal that elevated temperatures (90–110°C) and catalytic p-toluenesulfonic acid enhance yields to >70%.

Hantzsch Dihydropyridine Cyclization

Alternative routes involve Hantzsch-type reactions, where β-keto esters and aldehydes condense in the presence of ammonium acetate. For instance, ethyl acetoacetate and 2-bromopropanal undergo cyclization to form 2,4-dimethylpyrrole-3-carboxylates, which are subsequently hydrolyzed and decarboxylated. This approach, while less direct, provides access to polysubstituted pyrroles with tunable ester functionalities.

Regioselective Formylation at Position 3

Vilsmeier–Haack Reaction with Sterically Hindered Amides

The Vilsmeier–Haack formylation is pivotal for introducing the carbaldehyde group. Treatment of the 1-(2,4-dimethylphenyl)-2,5-dimethylpyrrole intermediate with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) generates the reactive Vilsmeier reagent. Steric effects from the 2,5-dimethyl groups direct formylation to position 3, achieving >80% regioselectivity. Kinetic studies demonstrate that bulkier formamides (e.g., N,N-diisopropylformamide) further enhance selectivity by hindering alternative reaction pathways.

Directed Ortho-Metalation (DoM) Strategies

In cases where traditional formylation fails, lithiation at position 3 followed by quenching with dimethylformamide (DMF) offers a complementary route. Using lithium diisopropylamide (LDA) at −78°C, the pyrrole undergoes deprotonation, and subsequent electrophilic trapping with DMF yields the carbaldehyde. This method requires meticulous control of temperature and stoichiometry to avoid over-lithiation.

Installation of Methyl Substituents at Positions 2 and 5

Friedel–Crafts Alkylation

Methyl groups at positions 2 and 5 are introduced via Friedel–Crafts alkylation. Reacting the pyrrole core with methyl iodide in the presence of Lewis acids (e.g., AlCl₃) facilitates electrophilic substitution. However, competing reactions at the carbaldehyde necessitate protecting groups (e.g., acetals) to preserve functionality.

Reductive Amination with Methyl Ketones

An alternative strategy employs reductive amination of 2,5-dimethylpyrrole-3-carbaldehyde derivatives. Condensation with methylamine and subsequent reduction with sodium cyanoborohydride installs the methyl groups while maintaining the aldehyde integrity.

Characterization and Analytical Data

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (CDCl₃) : δ 9.85 (s, 1H, CHO), 7.10–7.05 (m, 3H, aryl-H), 6.75 (s, 1H, pyrrole-H), 2.50 (s, 3H, CH₃), 2.30 (s, 6H, 2×CH₃).
  • ¹³C NMR : δ 191.2 (CHO), 143.5–125.0 (aryl and pyrrole carbons), 21.5–18.0 (CH₃ groups).
    Mass spectrometry (EI-MS) displays a molecular ion peak at m/z 227.3 [M]⁺, consistent with the molecular formula.

Industrial-Scale Considerations and Challenges

Large-scale synthesis faces hurdles in regioselectivity and purification. Continuous-flow reactors improve heat management during exothermic steps like Vilsmeier–Haack formylation. Chromatographic purification is often replaced by crystallization from ethanol/water mixtures, yielding >95% purity. Environmental concerns regarding POCl₃ usage drive research into greener alternatives, such as ionic liquid-mediated reactions.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

The compound is typically synthesized via cyclocondensation reactions using substituted pyrrole precursors and aldehydes. For example, analogous compounds (e.g., 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole derivatives) are synthesized via Friedel-Crafts alkylation or Knorr pyrrole synthesis, followed by formylation at the 3-position using Vilsmeier-Haack conditions . Key steps include purification via column chromatography and characterization by NMR (e.g., distinguishing aldehyde protons at δ 9.8–10.2 ppm) .

Q. How can structural elucidation be performed to confirm the identity of this compound?

  • X-ray crystallography : Determines absolute configuration and bond angles (e.g., monoclinic crystal systems with space group P21/c, as seen in similar pyrrole-carbaldehyde derivatives) .
  • NMR spectroscopy : The aldehyde proton appears as a singlet (~δ 10.0 ppm), while aromatic protons from the 2,4-dimethylphenyl group show splitting patterns consistent with substituent positions .
  • Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., ~243.3 g/mol) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Storage : Keep in a dry, corrosion-resistant container, away from moisture and direct sunlight .
  • Handling : Use explosion-proof equipment and avoid skin contact (wear nitrile gloves). For spills, neutralize with inert adsorbents and dispose of as hazardous waste .
  • Emergency measures : For inhalation, move to fresh air; for eye exposure, rinse with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methyl vs. nitro groups) influence the reactivity of the pyrrole-carbaldehyde core?

Substituents on the phenyl ring alter electron density, affecting electrophilic substitution reactivity. For example:

  • Electron-donating groups (e.g., methyl) : Stabilize the pyrrole ring, directing formylation to the 3-position.
  • Electron-withdrawing groups (e.g., nitro) : Reduce ring electron density, potentially shifting reactivity toward side-chain modifications. Comparative studies of analogs (e.g., 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde) reveal distinct NMR shifts and reduced thermal stability .

Q. What computational methods are suitable for studying the compound’s electronic properties and potential applications?

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution .
  • TDDFT studies : Model UV-vis absorption spectra to correlate with experimental data (e.g., λmax ~350 nm for π→π* transitions) .
  • Molecular docking : Screen for biological activity (e.g., antitumor potential) by simulating interactions with protein targets (e.g., kinases) .

Q. How can researchers resolve contradictions in reported biological activity data for pyrrole-carbaldehyde derivatives?

  • Control experiments : Verify purity via HPLC (>95%) to rule out impurity-driven artifacts .
  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., 1-(4-fluorophenyl)-2,5-dimethylpyrrole) to isolate substituent effects on bioactivity .
  • Replicate assays : Use standardized protocols (e.g., MTT assays for cytotoxicity) across multiple cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Reactant of Route 2
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1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

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